molecular formula C4H11Br2N B8111868 (2-Bromo-2-methylpropyl)azanium;bromide

(2-Bromo-2-methylpropyl)azanium;bromide

Cat. No.: B8111868
M. Wt: 232.94 g/mol
InChI Key: OJUMFVSETXVFNW-UHFFFAOYSA-N
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Description

(2-Bromo-2-methylpropyl)azanium; bromide is a chemical compound with the molecular formula C4H9Br. It is also known as 2-Bromo-2-methylpropanamine bromide. This compound is a derivative of tert-butyl bromide and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From tert-Butyl Bromide: The compound can be synthesized by reacting tert-butyl bromide with ammonia under specific conditions to form (2-Bromo-2-methylpropyl)azanium; bromide.

  • Industrial Production Methods: In an industrial setting, the compound is typically produced through a controlled reaction involving tert-butyl bromide and ammonia in a reactor vessel. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.

Types of Reactions:

  • Oxidation: (2-Bromo-2-methylpropyl)azanium; bromide can undergo oxidation reactions to form various oxidized products.

  • Reduction: The compound can be reduced to form different reduced products.

  • Substitution: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of different substituted derivatives.

Scientific Research Applications

(2-Bromo-2-methylpropyl)azanium; bromide is used in various scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromo-2-methylpropyl)azanium; bromide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical and chemical processes.

Comparison with Similar Compounds

  • tert-Butyl Bromide: Similar in structure but lacks the azanium group.

  • 2-Bromo-2-methylpropanamide: Similar functional group but different molecular structure.

  • 2-Bromopropionic Acid: Similar bromine substitution but different carbon chain length.

Uniqueness: (2-Bromo-2-methylpropyl)azanium; bromide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its azanium group provides additional reactivity compared to similar compounds.

Properties

IUPAC Name

(2-bromo-2-methylpropyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUMFVSETXVFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[NH3+])Br.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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